(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(2-methoxyphenyl)methylidene]amino}phenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenyl group connected through a prop-2-en-1-one linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 4-[(2-methoxyphenyl)methylidene]aniline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, improved reaction conditions, and continuous flow reactors to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H18FNO2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-[4-[(2-methoxyphenyl)methylideneamino]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C23H18FNO2/c1-27-23-5-3-2-4-19(23)16-25-21-13-9-18(10-14-21)22(26)15-8-17-6-11-20(24)12-7-17/h2-16H,1H3/b15-8+,25-16? |
InChI Key |
ARJDPEJNIKAGDP-OZRVLCEOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C=NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC=C1C=NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.